

Synthesis of 2-Amino-6-nitrobenzyl Alcohol: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528

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This document provides detailed application notes and protocols for the synthesis of **2-Amino-6-nitrobenzyl alcohol**, a valuable intermediate for researchers, scientists, and drug development professionals. The protocols outlined below describe two primary synthetic routes starting from commercially available precursors. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows are accompanied by diagrams generated using Graphviz (DOT language).

Introduction

2-Amino-6-nitrobenzyl alcohol is a key building block in the synthesis of various heterocyclic compounds and is of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amino, a nitro, and a primary alcohol group on a benzene ring, allows for diverse chemical modifications and the generation of complex molecular architectures. This protocol details the synthesis of **2-Amino-6-nitrobenzyl alcohol** via two reliable methods: the reduction of 2-amino-6-nitrobenzoic acid and the reduction of 2-amino-6-nitrobenzaldehyde.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol
CAS Number	98451-51-5
Appearance	Yellow to brown solid
Purity	98%

Synthetic Protocols

Two primary routes for the synthesis of **2-Amino-6-nitrobenzyl alcohol** are presented below.

Method 1: Reduction of 2-Amino-6-nitrobenzoic acid using Borane-Tetrahydrofuran Complex (BH₃·THF)

This method involves the selective reduction of the carboxylic acid functionality in the presence of a nitro and an amino group. Borane-THF is a suitable reagent for this transformation.

Experimental Protocol:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-6-nitrobenzoic acid (1.0 eq).
- **Dissolution:** Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.
- **Addition of Reducing Agent:** Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 3.0 eq) dropwise to the stirred solution under a nitrogen atmosphere.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess $\text{BH}_3\cdot\text{THF}$ by the slow, dropwise addition of methanol.
- Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-Amino-6-nitrobenzyl alcohol**.

Method 2: Reduction of 2-Amino-6-nitrobenzaldehyde using Sodium Borohydride (NaBH_4)

This protocol is adapted from the well-established reduction of aldehydes to primary alcohols using sodium borohydride.^[1]

Experimental Protocol:

- Dissolution: In a round-bottom flask, dissolve 2-amino-6-nitrobenzaldehyde (1.0 eq) in ethanol.
- Addition of Reducing Agent: While stirring at room temperature, add sodium borohydride (NaBH_4 , 1.5 eq) portion-wise to the solution.
- Reaction: Continue stirring the reaction mixture at room temperature and monitor its completion by TLC.
- Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
- Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
- Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure **2-Amino-6-nitrobenzyl alcohol**.

Synthesis of Precursor: 2-Amino-6-nitrobenzoic acid

A common precursor, 2-amino-6-nitrobenzoic acid, can be synthesized from 2,6-dinitrobenzoic acid.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 2,6-dinitrobenzoic acid (1.0 eq) in a mixture of methanol and water.
- **Addition of Reducing Agent:** Add sodium hydrosulfide (NaSH, ~3.0 eq) to the solution.
- **Reaction:** Heat the reaction mixture to reflux for 30-40 minutes.
- **Acidification:** After cooling, acidify the reaction mixture to precipitate the product.
- **Isolation and Purification:** Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-amino-6-nitrobenzoic acid.

Data Presentation

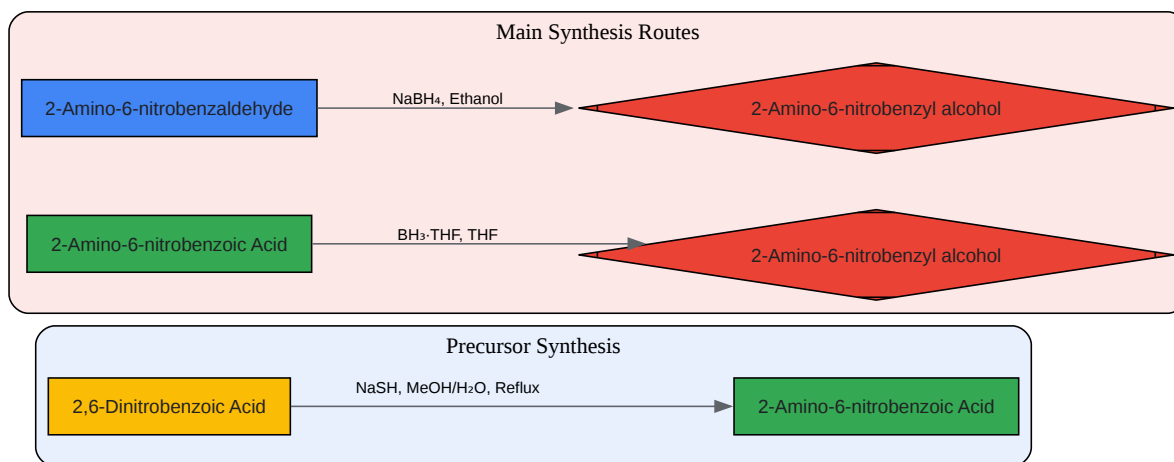
Table 1: Summary of Synthetic Protocols

Starting Material	Reagents	Solvent	Product
2-Amino-6-nitrobenzoic acid	Borane-Tetrahydrofuran Complex (BH ₃ ·THF)	THF	2-Amino-6-nitrobenzyl alcohol
2-Amino-6-nitrobenzaldehyde	Sodium Borohydride (NaBH ₄)	Ethanol	2-Amino-6-nitrobenzyl alcohol
2,6-Dinitrobenzoic acid	Sodium Hydrosulfide (NaSH)	Methanol/Water	2-Amino-6-nitrobenzoic acid

Table 2: Characterization Data for **2-Amino-6-nitrobenzyl alcohol**

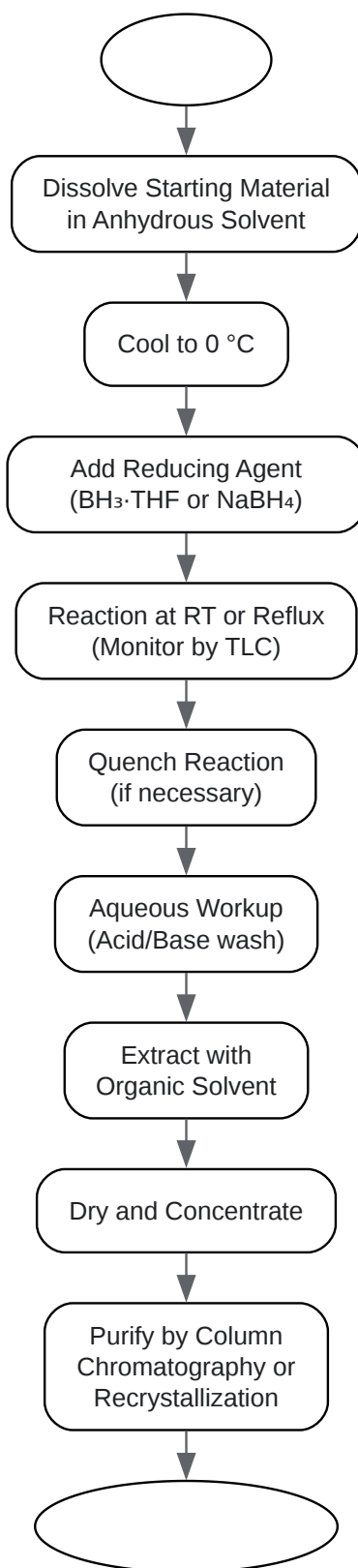
Analysis	Data
^1H NMR	Data not explicitly found in search results for the target molecule. Typical shifts for aminobenzyl alcohols can be referenced. [2]
^{13}C NMR	Data not explicitly found in search results for the target molecule. Typical shifts for aminobenzyl alcohols can be referenced. [2]
IR (KBr)	Data not explicitly found in search results. Expect characteristic peaks for -OH, -NH ₂ , and -NO ₂ functional groups.
Melting Point	Data not explicitly found in search results.
Yield	Yields are dependent on the specific reaction conditions and scale and would need to be determined experimentally.

Visualizations



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Caption: Synthetic pathways to **2-Amino-6-nitrobenzyl alcohol**.



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Caption: General experimental workflow for the synthesis.

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References

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- 2. rsc.org [rsc.org]
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